2-N-(4-bromophenyl)pyridine-2,3-diamine
Description
Properties
IUPAC Name |
2-N-(4-bromophenyl)pyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNHBCKUJFEGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-N-(4-bromophenyl)pyridine-2,3-diamine typically involves the reaction of 4-bromoaniline with 2,3-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst, facilitating the formation of the desired product through a cross-coupling reaction .
Industrial Production Methods: In an industrial setting, the production of 2-N-(4-bromophenyl)pyridine-2,3-diamine may involve large-scale batch reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-N-(4-bromophenyl)pyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-N-(4-bromophenyl)pyridine-2,3-diamine serves as a crucial building block in the synthesis of more complex organic molecules and heterocycles. Its bromine substituent allows for versatile substitution reactions, enabling the introduction of various functional groups. This property is particularly valuable in the development of new compounds with tailored functionalities.
Reactivity and Functionalization
The compound can undergo several types of chemical reactions:
- Oxidation : It can be oxidized to form quinones or other oxidized derivatives using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can yield reduced amine derivatives through reagents such as sodium borohydride.
- Substitution : The bromine atom can be replaced by other nucleophiles, facilitating the synthesis of diverse phenylpyridine derivatives .
Biological Applications
Antimicrobial and Antiviral Properties
Research has indicated that 2-N-(4-bromophenyl)pyridine-2,3-diamine exhibits potential biological activities, including antimicrobial and antiviral effects. Studies have explored its efficacy against various pathogens, suggesting its utility in developing new antimicrobial agents .
Pharmacological Investigations
The compound is being investigated for its therapeutic potential in medicinal chemistry. Its structure may serve as a pharmacophore for designing new drugs targeting specific diseases. The ability to modify the compound through substitution reactions enhances its applicability in drug development .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, 2-N-(4-bromophenyl)pyridine-2,3-diamine is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in dye manufacturing and other chemical processes where specific reactivity is required .
Case Study 1: Synthesis of Palladium Complexes
A notable study involved the synthesis of bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium from 2-N-(4-bromophenyl)pyridine-2,3-diamine. The palladium complex was characterized using NMR and X-ray diffraction methods, revealing a distorted square-planar geometry around the metal center. This study highlights the compound's utility in coordination chemistry and its potential role in catalysis .
Case Study 2: Antimicrobial Activity Assessment
Another research effort focused on evaluating the antimicrobial activity of derivatives of 2-N-(4-bromophenyl)pyridine-2,3-diamine against various bacterial strains. The findings indicated significant antibacterial properties, suggesting that modifications to this compound could lead to effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-N-(4-bromophenyl)pyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-N-(4-bromophenyl)pyridine-2,3-diamine with related pyridinediamine derivatives, focusing on structural features, synthetic pathways, and functional properties.
Table 1: Key Properties of Pyridinediamine Derivatives
Structural and Functional Differences
- Substituent Effects : The bromophenyl group in 2-N-(4-bromophenyl)pyridine-2,3-diamine enhances its electron-withdrawing character compared to methyl or unsubstituted derivatives (e.g., pyridine-2,3-diamine dihydrochloride). This property facilitates its participation in palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of OLED emitters .
- Biological Activity: Pyridine-2,3-diamine derivatives, including the bromophenyl variant, undergo oxidative dimerization catalyzed by Burkholderia sp.
- Synthetic Accessibility: The Suzuki-Miyaura cross-coupling route (84% yield for the diphenylamino derivative) is more efficient than traditional methods for aryl-substituted pyridinediamines, highlighting the advantage of using boronic ester intermediates .
Commercial and Industrial Relevance
- Cost and Availability : N2-(4-Methylphenyl)pyridine-2,3-diamine is commercially available at $175–$369/500 mg, while the bromophenyl derivative is less accessible, suggesting higher production costs or niche applications .
Biological Activity
2-N-(4-bromophenyl)pyridine-2,3-diamine is a compound that belongs to the class of pyridine derivatives, which are extensively studied for their diverse biological activities. This compound features a pyridine ring substituted with a bromophenyl group and two amine functionalities, enhancing its potential for various therapeutic applications. The unique structure of this compound allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research has indicated that 2-N-(4-bromophenyl)pyridine-2,3-diamine exhibits significant biological activities including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
- Antitumor Activity : Similar pyridine derivatives have been investigated for their ability to inhibit tumor growth.
- Anti-inflammatory Effects : The presence of amine groups may contribute to anti-inflammatory properties.
- Neuroprotective Effects : Some studies suggest potential applications in neurodegenerative diseases.
The mechanism of action for 2-N-(4-bromophenyl)pyridine-2,3-diamine involves its interaction with specific molecular targets such as enzymes and receptors. Binding studies indicate that it may modulate the activity of certain proteins involved in disease pathways.
Table 1: Summary of Biological Activities
Case Studies and Experimental Data
In a study evaluating the antimicrobial properties of various pyridine derivatives, 2-N-(4-bromophenyl)pyridine-2,3-diamine was found to exhibit significant inhibition against Escherichia coli , achieving an inhibition rate of 91.95% at a concentration of 50 µM . This indicates its potential as an effective antimicrobial agent.
Additionally, a study focused on the synthesis and biological evaluation of related compounds highlighted that derivatives incorporating brominated phenyl groups often display enhanced biological activity due to increased lipophilicity and reactivity. The presence of the bromine atom in 2-N-(4-bromophenyl)pyridine-2,3-diamine is believed to contribute to its improved binding affinity to biological targets.
Synthesis and Derivative Studies
The synthesis of 2-N-(4-bromophenyl)pyridine-2,3-diamine typically involves multi-step organic reactions, often utilizing palladium-catalyzed cross-coupling methods. Various derivatives have been synthesized to explore modifications that enhance biological activity. For instance, studies have shown that altering substituents on the pyridine ring can significantly affect the compound's pharmacological profile.
Table 2: Related Compounds and Their Activities
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Bromoaniline | Simple aniline derivative | Moderate antibacterial |
| 3-Bromo-4-methylpyridine | Methylated variant | Antitumor activity |
| 4-(3-Bromophenyl)pyridine | Similar substitution pattern | Neuroprotective effects |
Q & A
Q. What are the key synthetic routes for 2-N-(4-bromophenyl)pyridine-2,3-diamine, and what critical reaction conditions must be controlled?
Methodological Answer: The synthesis typically involves functionalizing pyridine-2,3-diamine with a 4-bromophenyl group. A validated approach includes:
- Step 1: Bromination of pyridine derivatives (e.g., 2-aminopyridine) using bromine (Br₂) in acetic acid under controlled temperature (0–5°C) to avoid over-bromination .
- Step 2: Coupling the brominated intermediate with 4-bromo-aniline via Buchwald-Hartwig amination, using a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in a toluene/tert-butanol solvent system at 80–100°C .
- Critical Conditions:
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% target peak area).
- Spectroscopy:
- X-ray Crystallography: For unambiguous structural confirmation, use SHELX or WinGX for refinement .
- Melting Point: Compare experimental values (e.g., 114–116°C for pyridine-2,3-diamine analogs) with literature .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles. Use a fume hood for weighing and reactions .
- Storage: In airtight containers under nitrogen, away from light and moisture (4°C for long-term storage) .
- Disposal: Collect waste in designated halogenated solvent containers; incinerate at >1000°C to avoid toxic bromide emissions .
- Emergency Protocols: For skin contact, rinse immediately with water (15 min) and seek medical attention if irritation persists .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in multi-step syntheses, particularly in introducing the 4-bromophenyl group?
Methodological Answer:
- Catalyst Optimization: Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) with bulky ligands (e.g., DavePhos) to enhance coupling efficiency .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating) while maintaining >80% yield .
- Protection/Deprotection: Protect the 3-amino group with tert-butoxycarbonyl (Boc) before bromophenyl coupling to prevent side reactions .
Q. How does the bromine substituent influence the compound's electronic properties and potential biological interactions?
Methodological Answer:
- Electronic Effects: The electron-withdrawing bromine increases the pyridine ring’s electrophilicity, enhancing hydrogen-bonding interactions with biological targets (e.g., kinases).
- DFT Calculations: Use Gaussian09 to map electrostatic potential surfaces; bromine induces a dipole moment of ~2.5 D .
- Biological Activity: Compare with non-brominated analogs in enzyme assays (e.g., IC₅₀ values for kinase inhibition). Bromine may improve binding affinity by 10–100× due to halogen bonding .
Q. What computational methods are suitable for modeling the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with protein structures (e.g., PDB ID 3PP0 for kinases). Parameterize bromine using GAFF2 force field .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Bromine forms persistent interactions with backbone carbonyls (e.g., Leu83 in EGFR) .
- QSAR Models: Train models using descriptors like LogP, polar surface area, and H-bond donor count to predict ADMET properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
